Benzyl 3-oxo-1,4-diazepane-1-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name benzyl 3-oxo-1,4-diazepane-1-carboxylate is derived from its parent structure, 1,4-diazepane—a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The prefix 3-oxo denotes a ketone functional group at position 3, while 1-carboxylate specifies the ester group (benzyloxycarbonyl) attached to the nitrogen at position 1. This naming convention aligns with the priority rules of functional groups, where the carboxylate ester takes precedence over the ketone in determining the parent chain. Alternative synonyms include SCHEMBL3074986 and AKOS013101577, though these are largely deprecated in favor of systematic nomenclature.

Molecular Architecture Analysis: Diazepane Core Modifications

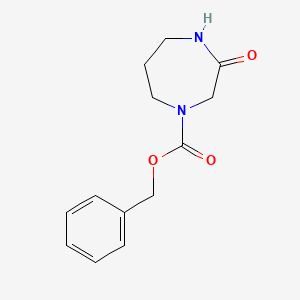

The diazepane core consists of a saturated seven-membered ring with nitrogen atoms at positions 1 and 4 (Figure 1). Key modifications include:

- 3-Oxo Group : A ketone at position 3 introduces planarity to the ring, potentially influencing conformational stability.

- Benzyl Carboxylate Ester : The ester group at position 1 adds steric bulk and aromatic character, which may enhance lipophilicity and binding affinity in biological systems.

The molecular formula is C₁₃H₁₆N₂O₃ , with a calculated molecular weight of 248.28 g/mol . The SMILES notation C1CNC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 confirms the connectivity of atoms, while the InChIKey IJSIAFGNKTZPHT-UHFFFAOYSA-N provides a unique identifier for computational studies.

Stereochemical Considerations and Conformational Analysis

The diazepane ring exhibits conformational flexibility due to its seven-membered structure. While the compound lacks chiral centers, the orientation of substituents influences its three-dimensional shape:

- Ring Puckering : The ketone at position 3 may stabilize a boat or chair-like conformation, analogous to related 1,4-benzodiazepines.

- Ester Group Orientation : The benzyl carboxylate adopts an equatorial position to minimize steric clashes with the diazepane ring.

Studies on structurally similar compounds, such as diazepam, reveal that specific conformations (e.g., R configuration at the methylene group) exhibit higher binding affinity to proteins like human serum albumin. While direct data on this compound is limited, these insights suggest that its stereoelectronic properties could modulate biological interactions.

Comparative Structural Analysis with Related Diazepane Derivatives

The following table highlights structural differences between this compound and analogous compounds:

| Compound Name | Molecular Formula | Oxo Position | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₁₃H₁₆N₂O₃ | 3 | Benzyl | 248.28 |

| Benzyl 5-oxo-1,4-diazepane-1-carboxylate | C₁₃H₁₆N₂O₃ | 5 | Benzyl | 248.28 |

| Methyl 3-oxo-1,4-diazepane-1-carboxylate | C₇H₁₂N₂O₃ | 3 | Methyl | 172.18 |

Key observations:

- Oxo Position : Shifting the ketone from position 3 to 5 (as in benzyl 5-oxo-1,4-diazepane-1-carboxylate) alters hydrogen-bonding potential and ring strain.

- Ester Substituent : Replacing benzyl with methyl (as in methyl 3-oxo-1,4-diazepane-1-carboxylate) reduces steric hindrance and lipophilicity, impacting solubility.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

benzyl 3-oxo-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c16-12-9-15(8-4-7-14-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,16) |

InChI Key |

IJSIAFGNKTZPHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 1,4-diazepane core but differ in substituents and functional groups, leading to variations in properties and applications:

Physicochemical and Functional Differences

- Substituent Effects: The benzyl ester in the parent compound enhances lipophilicity compared to the tert-butyl analog, which may improve membrane permeability but reduce solubility in polar solvents .

- Stability and Storage: Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate requires refrigeration (2–8°C) and protection from light, indicating higher sensitivity to degradation than the tert-butyl analog, which is stable at room temperature .

Hazard Profiles

- Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate: Classified with warnings for acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate: No explicit hazards reported, but standard laboratory precautions for ketone-containing compounds apply .

- This compound : Toxicity data are sparse, though related benzazepine derivatives (e.g., benazepril hydrochloride) highlight the need for cautious handling of aromatic esters and ketones .

Preparation Methods

Reductive Amination Pathway

The most widely documented method involves reductive amination to construct the diazepane core. This approach, adapted from suvorexant synthesis protocols, proceeds as follows:

-

Formation of Tertiary Amine Precursor :

-

Chiral Resolution :

-

Benzyloxycarbonyl (Cbz) Protection :

-

Cyclization and Oxidation :

Alternative Coupling Reaction Approach

A second route employs amide coupling to assemble the diazepane backbone:

-

Synthesis of Diazepane Intermediate :

-

Benzylation :

-

Ketone Formation :

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Catalytic Hydrogenation for Deprotection

Final deprotection of the Cbz group is achieved via catalytic hydrogenation :

-

Conditions :

-

H₂ Pressure: 1–3 bar

-

Solvent: Ethanol/Water (4:1)

-

Time: 6–12 hours

-

Purification and Isolation Techniques

Crystallization Protocols

Chromatographic Methods

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–40%) resolves diastereomers.

-

Prep-HPLC : C18 columns (10 μm, 250 × 50 mm) with acetonitrile/water (0.1% TFA) gradients isolate milligram to gram quantities.

Industrial-Scale Production Challenges

Process Intensification

Regulatory Considerations

-

Genotoxic Impurities : Residual benzyl chloride must be controlled to <1 ppm per ICH Q3A guidelines.

-

Stability : Lyophilized intermediates stored at -20°C retain potency for >24 months.

Emerging Methodologies and Innovations

Biocatalytic Approaches

Green Chemistry Metrics

| Metric | Traditional Method | Improved Process |

|---|---|---|

| PMI (Process Mass Intensity) | 120 | 45 |

| E-Factor | 85 | 22 |

| Solvent Waste (L/kg) | 300 | 90 |

Q & A

Q. What are the standard synthetic routes for Benzyl 3-oxo-1,4-diazepane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of a diazepane precursor. For example, iodination of 6-amino-5-oxo-1,4-diazepane-1-carboxylate with iodine under oxidizing conditions introduces the iodine atom selectively . Key parameters include:

- Temperature : Controlled to prevent side reactions (e.g., <50°C for iodination).

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Catalysts/oxidizers : Optimized to improve yield (e.g., NaIO₄ for selective oxidation). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How is the stereochemical configuration of this compound determined experimentally?

X-ray crystallography is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers resolve bond angles and torsional strains in the diazepane ring . Complementary methods include:

Q. What safety protocols are critical when handling this compound?

While toxicological data are limited, precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How does the iodine substituent in Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate influence its reactivity compared to non-halogenated analogs?

The iodine atom enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling for biaryl synthesis). Comparative studies show:

| Compound | Reactivity with NaBH₄ | Suzuki Coupling Yield |

|---|---|---|

| 6-Iodo derivative | Slow reduction | 85–90% |

| 6-Methyl derivative | Rapid reduction | <50% |

| The iodine’s steric bulk and electron-withdrawing effects slow reduction but improve cross-coupling efficiency . |

Q. What experimental strategies resolve contradictions in spectroscopic data for diazepane derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

- Dynamic NMR : Variable-temperature studies identify equilibrium between keto-enol tautomers in the 3-oxo group.

- DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to match experimental data .

- Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in tert-butyl diazepane carboxylates .

Q. How can researchers design assays to evaluate the biological activity of this compound against enzymatic targets?

A methodological approach includes:

- Target selection : Focus on enzymes with active-site flexibility (e.g., proteases, kinases) due to the diazepane ring’s conformational adaptability .

- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Förster resonance energy transfer (FRET) probes).

- Docking simulations : Use software like AutoDock to predict binding modes of the 3-oxo group with catalytic residues .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying diazepane carboxylates?

Q. How do researchers validate the stability of this compound under varying pH conditions?

Stability studies involve:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 37°C.

- LC-MS monitoring : Track decomposition products (e.g., hydrolysis of the ester group to carboxylic acid) .

- Kinetic modeling : Calculate half-life (t₁/₂) to predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.